Phenyl (2-(furan-2-yl)-2-tosylethyl)carbamate
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Overview
Description
Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Compounds containing a furan substituted with various groups have wide-spread applications in therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .
Synthesis Analysis
Furan derivatives can be synthesized through various methods. For instance, 2-acetylfuran can be reacted with appropriate substituted benzaldehydes under acidic conditions using 1-M HCl acetic acid solution . Another method involves the hydrogenation of furfural, which is typically produced from waste bio-mass such as corncobs or sugar cane bagasse .Molecular Structure Analysis
Furan derivatives have been characterized using spectroscopic techniques like FT-IR, FT-Raman, UV–vis, and NMR . These techniques help in the structural elucidation of compounds along with the analysis of geometrical and vibrational properties of molecules.Chemical Reactions Analysis
Furan derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . They can also be used in the synthesis of a wide range of compounds .Physical And Chemical Properties Analysis
Furan derivatives can have diverse physical and chemical properties. For example, furan-2-ylmethanethiol is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing. It possesses a strong odor of roasted coffee and a bitter taste .Scientific Research Applications
- Research Findings : Phenyl (2-(furan-2-yl)-2-tosylethyl)carbamate and its analogs have been investigated for their urease inhibition potential. Furan chalcone scaffolds, including this compound, displayed promising therapeutic efficacy against bacterial urease enzymes .
- Research Insights : Researchers have synthesized furan derivatives, some of which may include Phenyl (2-(furan-2-yl)-2-tosylethyl)carbamate, using Suzuki–Miyaura cross-coupling reactions. These compounds could potentially exhibit antibacterial activity .
Urease Inhibition
Antibacterial Activity
Medicinal Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
phenyl N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-15-9-11-17(12-10-15)27(23,24)19(18-8-5-13-25-18)14-21-20(22)26-16-6-3-2-4-7-16/h2-13,19H,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIURAQCCZOEEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)OC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (2-(furan-2-yl)-2-tosylethyl)carbamate |
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